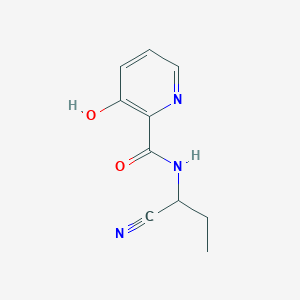
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide, also known as CHPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CHPG is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
Mecanismo De Acción
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide exerts its effects by selectively binding to and activating mGluR5 receptors, which are G protein-coupled receptors that are widely expressed in the central nervous system. Activation of mGluR5 receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the adenylate cyclase (AC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in various physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of learning and memory, and the regulation of neuronal excitability. N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide has also been shown to have neuroprotective effects and to reduce the symptoms of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide in lab experiments is its selectivity for mGluR5 receptors, which allows for the specific activation of these receptors without affecting other receptors. N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide is also relatively stable and easy to synthesize, making it a useful tool for studying mGluR5 receptors. However, one limitation of using N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide is its potential toxicity at high concentrations, which can affect the viability of cells and tissues.
Direcciones Futuras
There are several future directions for the use of N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide in scientific research. One potential direction is the development of new therapeutic agents for neurological disorders based on the selective activation of mGluR5 receptors. Another direction is the use of N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide in the study of other physiological processes that are regulated by mGluR5 receptors, such as pain perception and addiction. Additionally, the development of new analogs of N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide with improved selectivity and potency could further enhance its usefulness as a research tool.
Métodos De Síntesis
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide can be synthesized using a simple and efficient method that involves the reaction of 3-hydroxypyridine-2-carboxylic acid with cyanopropyltriethylammonium bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using various chromatographic techniques, such as flash chromatography, to obtain pure N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide has been widely used in scientific research due to its ability to selectively activate mGluR5 receptors. These receptors are known to play a crucial role in various physiological and pathological processes, including synaptic plasticity, learning, and memory, as well as neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide has been used to study the role of mGluR5 receptors in these processes and to develop potential therapeutic agents for these diseases.
Propiedades
IUPAC Name |
N-(1-cyanopropyl)-3-hydroxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-7(6-11)13-10(15)9-8(14)4-3-5-12-9/h3-5,7,14H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHYZUGLSVPOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=C(C=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)
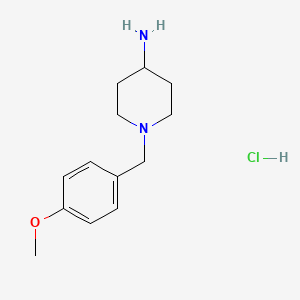
![2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B2417526.png)
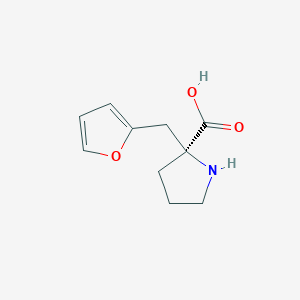
![4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2417531.png)
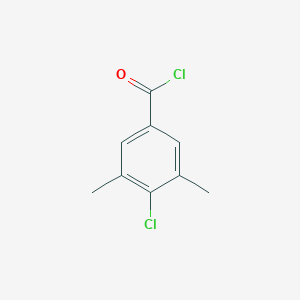
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2417533.png)


![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone](/img/structure/B2417542.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide](/img/structure/B2417543.png)
![N-benzyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2417544.png)
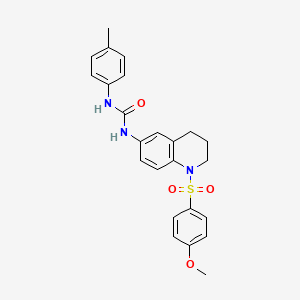
![N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2417546.png)